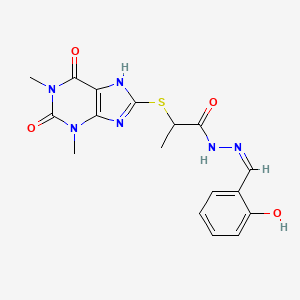

(Z)-2-((1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N'-(2-hydroxybenzylidene)propanehydrazide

Description

The compound “(Z)-2-((1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N'-(2-hydroxybenzylidene)propanehydrazide” is a structurally complex molecule featuring a purine core modified with a thioether linkage and a hydrazide Schiff base. Key structural elements include:

- A 1,3-dimethyl-2,6-dioxo-tetrahydro purine ring, a bicyclic nitrogen-containing heterocycle commonly associated with bioactive molecules.

- A thioether group (-S-) at the 8-position of the purine ring, which may influence electronic properties and reactivity.

- A propanehydrazide moiety conjugated to a 2-hydroxybenzylidene group, forming a Schiff base. The (Z)-configuration indicates spatial arrangement around the imine double bond.

Spectroscopic characterization (e.g., NMR, IR, HRMS) would confirm functional groups and stereochemistry, though direct data for this compound are absent in the provided sources.

Properties

IUPAC Name |

2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]-N-[(Z)-(2-hydroxyphenyl)methylideneamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4S/c1-9(14(25)21-18-8-10-6-4-5-7-11(10)24)28-16-19-12-13(20-16)22(2)17(27)23(3)15(12)26/h4-9,24H,1-3H3,(H,19,20)(H,21,25)/b18-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATSLNXVDDAXRE-LSCVHKIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN=CC1=CC=CC=C1O)SC2=NC3=C(N2)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)N/N=C\C1=CC=CC=C1O)SC2=NC3=C(N2)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N'-(2-hydroxybenzylidene)propanehydrazide is a synthetic compound with potential biological activities. This article explores its biological activity through various studies and data collected from diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is . The compound features a purine derivative backbone which is known for its biological significance. The structural formula can be represented as:

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of antimicrobial properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of compounds similar to this compound.

Key Findings:

-

Antibacterial Activity :

- Compounds with similar purine structures have shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited IC50 values ranging from 1.8 to 1.9 µg/mL against Escherichia coli .

- The structure-activity relationship suggests that modifications in the side chains significantly affect the antibacterial potency.

-

Antifungal Activity :

- The compound demonstrated notable antifungal activity against pathogens such as Candida albicans and Aspergillus flavus, with minimum inhibitory concentrations (MICs) reported as low as 0.82 µg/mL for C. albicans .

- Comparative analysis with standard antifungal agents indicated that these derivatives could be promising alternatives or adjuncts to existing treatments.

Case Studies

A detailed study highlighted the synthesis and evaluation of various derivatives based on the purine structure. The results are summarized in the following table:

| Compound | Target Organism | Activity (µg/mL) | Notes |

|---|---|---|---|

| Compound 3 | Escherichia coli | 1.8 | High activity observed |

| Compound 16 | Candida albicans | 0.82 | Significant antifungal activity |

| Compound 12 | Staphylococcus aureus | 4.0 | Moderate antibacterial activity |

Structure-Activity Relationship

The research indicates that the presence of specific functional groups in the structure enhances biological activity. For example:

- The thioether linkage in the purine derivative appears crucial for its antimicrobial efficacy.

- Hydroxyl groups contribute to increased solubility and interaction with microbial targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related heterocycles, such as the tetrahydroimidazo[1,2-a]pyridine derivatives reported in the evidence (compounds 2d and 1l ). Below is a systematic analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations

Heterocyclic Core Differences :

- The purine core in the target compound is distinct from the imidazo[1,2-a]pyridine systems in 2d and 1l . Purines are biologically significant (e.g., nucleic acids), whereas imidazopyridines are often explored for pharmaceutical applications (e.g., GABA receptor modulation).

- The thioether group in the target compound could confer unique redox properties compared to the ester and nitrile groups in 2d and 1l .

In contrast, 2d and 1l rely on nitro and cyano groups for electronic modulation.

Synthetic and Analytical Considerations :

- The one-pot synthesis of 2d and 1l suggests efficient routes for imidazopyridine derivatives, while the target compound’s synthesis would require sequential functionalization (e.g., thiolation followed by Schiff base formation).

- Spectroscopic data for 2d and 1l (e.g., NMR chemical shifts for ester protons at δ ~4.3 ppm) provide benchmarks for analyzing analogous groups in the target compound.

Research Implications

- The target compound’s purine-thioether-hydrazide architecture positions it as a candidate for studying nucleotide analog interactions or metal chelation.

- Comparative studies with 2d and 1l could elucidate how heterocyclic core identity and substituent choice modulate physicochemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.